molecular formula C12H12N2O3S B181243 N-(3-carbamoyl-4,5-dimethylthiophen-2-yl)furan-2-carboxamide CAS No. 329221-75-2

N-(3-carbamoyl-4,5-dimethylthiophen-2-yl)furan-2-carboxamide

Cat. No. B181243
M. Wt: 264.3 g/mol
InChI Key: ACRJYJHXXHYAJP-UHFFFAOYSA-N
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Description

The compound N-(3-carbamoyl-4,5-dimethylthiophen-2-yl)furan-2-carboxamide is a furan-carboxamide derivative, which is a class of compounds that have been studied for various biological activities. Although the specific compound is not directly mentioned in the provided papers, the related research gives insight into the potential characteristics and applications of similar furan-carboxamide derivatives.

Synthesis Analysis

The synthesis of furan-carboxamide derivatives involves various chemical reactions, typically starting with the formation of furan-2-carbonyl chloride followed by reactions with different amines. For instance, N-(4-bromophenyl)furan-2-carboxamide was synthesized using furan-2-carbonyl chloride and 4-bromoaniline in the presence of triethylamine with high yields . This suggests that the synthesis of N-(3-carbamoyl-4,5-dimethylthiophen-2-yl)furan-2-carboxamide could potentially follow a similar pathway, with modifications to incorporate the specific thiophene and carbamoyl substituents.

Molecular Structure Analysis

The molecular structure of furan-carboxamide derivatives is characterized by the presence of a furan ring attached to a carboxamide group. The substituents on the furan ring, as well as on the nitrogen of the carboxamide group, play a crucial role in determining the compound's properties and biological activity. For example, the study on N-((5-chloropyridin-2-yl)carbamothioyl)furan-2-carboxamide provided detailed structural information through single crystal X-ray diffraction, showing that it crystallizes in the monoclinic system . This indicates that detailed structural analysis of N-(3-carbamoyl-4,5-dimethylthiophen-2-yl)furan-2-carboxamide would likely require similar techniques to elucidate its precise molecular geometry.

Chemical Reactions Analysis

Furan-carboxamide derivatives can undergo various chemical reactions, including cyclopalladation as seen with N,N-dimethyl-2(OR-3)-furancarboselenoamide . This process involves the formation of a chelate with a transition metal, which could potentially be applied to other furan-carboxamide derivatives to form metal complexes with interesting properties. The reactivity of the furan ring and the carboxamide group allows for a wide range of chemical transformations that can be tailored to achieve desired outcomes.

Physical and Chemical Properties Analysis

The physical and chemical properties of furan-carboxamide derivatives are influenced by their molecular structure. The presence of different substituents can affect properties such as solubility, melting point, and stability. The biological activities of these compounds, such as their anti-influenza , antibacterial , and antitumor activities , are also key aspects of their chemical properties. The specific physical and chemical properties of N-(3-carbamoyl-4,5-dimethylthiophen-2-yl)furan-2-carboxamide would need to be determined experimentally, but it is likely that they would be similar to those of related compounds.

Scientific Research Applications

Antimicrobial Applications

Furan-carboxamide derivatives have been synthesized and evaluated for their antimicrobial activities. For instance, Siddiqa et al. (2022) explored the synthesis of functionalized N-(4-bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling, revealing significant antibacterial activities against clinically isolated drug-resistant bacteria including A. baumannii, K. pneumoniae, E. cloacae, and S. aureus. The study highlighted the compound's effectiveness, especially against NDM-positive bacteria A. baumannii, supported by docking studies and molecular dynamic simulations Siddiqa et al., 2022.

Inhibition of Influenza A Virus

Yongshi et al. (2017) reported the synthesis and biological characterization of furan-carboxamide derivatives as potent inhibitors of the influenza A H5N1 virus. The study demonstrated that specific substitutions on the heterocyclic moiety significantly influenced anti-influenza activity, identifying furan-carboxamide derivatives as novel inhibitors of lethal H5N1 influenza A virus Yongshi et al., 2017.

Synthesis Methodologies

Research into the synthesis methods of furan-carboxamides and related compounds provides insights into their potential applications. For example, Konstantinov et al. (1971) investigated the electrolysis of furan-2-carboxylic acids, leading to the formation of specific N-substituted formamide derivatives, showcasing a method for producing compounds that could have further applications in medicinal chemistry Konstantinov et al., 1971.

Potential as Antiprotozoal Agents

Ismail et al. (2004) synthesized and evaluated the antiprotozoal activity of dicationic imidazo[1,2-a]pyridines and 5,6,7,8-tetrahydro-imidazo[1,2-a]pyridines as antiprotozoal agents, including furan-2-carboxamide derivatives. The compounds exhibited significant DNA affinities and showed promising in vitro and in vivo activities against T. b. rhodesiense and P. falciparum, indicating their potential as antiprotozoal agents Ismail et al., 2004.

Safety And Hazards

The safety and hazards associated with “N-(3-carbamoyl-4,5-dimethylthiophen-2-yl)furan-2-carboxamide” are not specified in the available resources .

properties

IUPAC Name

N-(3-carbamoyl-4,5-dimethylthiophen-2-yl)furan-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3S/c1-6-7(2)18-12(9(6)10(13)15)14-11(16)8-4-3-5-17-8/h3-5H,1-2H3,(H2,13,15)(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACRJYJHXXHYAJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)N)NC(=O)C2=CC=CO2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30350085
Record name N-(3-carbamoyl-4,5-dimethylthiophen-2-yl)furan-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30350085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-carbamoyl-4,5-dimethylthiophen-2-yl)furan-2-carboxamide

CAS RN

329221-75-2
Record name NSC727448
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=727448
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(3-carbamoyl-4,5-dimethylthiophen-2-yl)furan-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30350085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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